molecular formula C10H15FOS B6177390 1-[({6-fluorospiro[3.3]heptan-2-yl}methyl)sulfanyl]ethan-1-one CAS No. 2715119-92-7

1-[({6-fluorospiro[3.3]heptan-2-yl}methyl)sulfanyl]ethan-1-one

Cat. No.: B6177390
CAS No.: 2715119-92-7
M. Wt: 202.3
InChI Key:
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Description

1-[({6-fluorospiro[3. This compound has garnered attention due to its unique structure and promising biological activity, particularly in the context of cancer therapy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[({6-fluorospiro[3.3]heptan-2-yl}methyl)sulfanyl]ethan-1-one typically involves the following steps:

  • Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving appropriate precursors.

  • Introduction of the fluorine atom: Fluorination can be performed using reagents such as Selectfluor or DAST (Diethylaminosulfur trifluoride).

  • Attachment of the thioether group: This step involves the reaction of the spirocyclic core with a suitable thiol under appropriate conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form sulfoxides or sulfones.

  • Reduction: Reduction reactions can lead to the formation of thioethers or other reduced derivatives.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.

Major Products Formed:

  • Sulfoxides and Sulfones: Resulting from oxidation reactions.

  • Thioethers: Resulting from reduction reactions.

  • Fluorinated Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

  • Biology: It has been studied for its potential biological activity, particularly in cancer research.

  • Medicine: TAS-103 has undergone pre-clinical and clinical trials as a potential anti-cancer drug.

  • Industry: Its unique structure makes it valuable in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 1-[({6-fluorospiro[3.3]heptan-2-yl}methyl)sulfanyl]ethan-1-one exerts its effects involves the interaction with specific molecular targets. In the context of cancer therapy, it is believed to inhibit certain enzymes or signaling pathways that are crucial for cancer cell proliferation and survival. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

  • Fluorospiro[3.3]heptanes: Other fluorinated spirocyclic compounds with similar core structures.

  • Thioethers: Compounds containing sulfur atoms bonded to two carbon atoms.

Uniqueness: 1-[({6-fluorospiro[3

Properties

CAS No.

2715119-92-7

Molecular Formula

C10H15FOS

Molecular Weight

202.3

Purity

95

Origin of Product

United States

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